(1r,5R,6s,7S)-2-isopropyl-5,7-dimethyl-1,3-diazaadamantan-6-amine oxalate
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Overview
Description
(1r,5R,6s,7S)-2-isopropyl-5,7-dimethyl-1,3-diazaadamantan-6-amine oxalate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of diazaadamantane derivatives, which are characterized by their rigid, cage-like structures. The presence of the isopropyl and dimethyl groups, along with the diazaadamantane core, imparts distinct chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,5R,6s,7S)-2-isopropyl-5,7-dimethyl-1,3-diazaadamantan-6-amine oxalate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the diazaadamantane core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the diazaadamantane skeleton.
Introduction of isopropyl and dimethyl groups: The isopropyl and dimethyl groups are introduced through alkylation reactions using suitable alkylating agents.
Oxalate formation: The final step involves the reaction of the amine with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(1r,5R,6s,7S)-2-isopropyl-5,7-dimethyl-1,3-diazaadamantan-6-amine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted in polar solvents with or without catalysts.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted diazaadamantane derivatives with different functional groups.
Scientific Research Applications
(1r,5R,6s,7S)-2-isopropyl-5,7-dimethyl-1,3-diazaadamantan-6-amine oxalate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (1r,5R,6s,7S)-2-isopropyl-5,7-dimethyl-1,3-diazaadamantan-6-amine oxalate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(1r,5R,6s,7S)-2-isopropyl-5,7-dimethyl-1,3-diazaadamantan-6-amine hydrochloride: Similar structure but different counterion, affecting its solubility and stability.
(1r,5R,6s,7S)-2-isopropyl-5,7-dimethyl-1,3-diazaadamantan-6-amine sulfate: Another salt form with distinct physicochemical properties.
Uniqueness
(1r,5R,6s,7S)-2-isopropyl-5,7-dimethyl-1,3-diazaadamantan-6-amine oxalate is unique due to its specific combination of isopropyl and dimethyl groups, along with the oxalate counterion. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5,7-dimethyl-2-propan-2-yl-1,3-diazatricyclo[3.3.1.13,7]decan-6-amine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3.C2H2O4/c1-9(2)10-15-5-12(3)6-16(10)8-13(4,7-15)11(12)14;3-1(4)2(5)6/h9-11H,5-8,14H2,1-4H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYKVOVYVHXBIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1N2CC3(CN1CC(C2)(C3N)C)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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